molecular formula C16H17N3O3S B2746553 ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 537668-43-2

ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2746553
CAS No.: 537668-43-2
M. Wt: 331.39
InChI Key: KCXOLZBIUCQQPD-UHFFFAOYSA-N
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Description

Ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a methyl group at the 3-position, a thioether linkage at the 2-position, and an ethyl propanoate ester side chain. This scaffold is structurally related to Toll-like receptor 4 (TLR4) ligands reported in recent studies, which exhibit immunomodulatory and adjuvant properties . Key structural motifs include:

  • Pyrimidoindole core: A fused bicyclic system combining pyrimidine and indole rings.
  • Thioether linkage: A sulfur atom bridging the 2-position of the core to a side chain.
  • Ester/amide functionalization: Modifications at the side chain influence solubility, stability, and receptor binding .

Properties

IUPAC Name

ethyl 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-4-22-15(21)9(2)23-16-18-12-10-7-5-6-8-11(10)17-13(12)14(20)19(16)3/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXOLZBIUCQQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate, also known as G856-0795, is a compound that has garnered attention for its potential biological activities, particularly in the context of immune modulation and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • IUPAC Name : Ethyl 2-({3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate
  • SMILES : CCOC(CSC(N(C)C1=O)=Nc2c1[nH]c1c2cccc1)=O

Toll-Like Receptor Activation

Research indicates that derivatives of the pyrimido[5,4-b]indole scaffold, including this compound, act as selective stimulators of Toll-like receptor 4 (TLR4). This receptor plays a crucial role in the innate immune response. The compound has been shown to activate NFκB pathways leading to the production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), which are vital for immune signaling .

Biological Activity Overview

Activity Effect References
TLR4 ActivationStimulates NFκB pathway
Cytokine ProductionInduces IL-6 and IP-10
Immune ModulationPotential use as an adjuvant

Case Studies and Research Findings

  • High-throughput Screening :
    A study conducted a high-throughput screening to identify small molecular weight stimulators of the innate immune system. This compound was highlighted for its ability to selectively stimulate TLR4 in both human and mouse cells. The synthetic modifications at various positions on the pyrimido[5,4-b]indole scaffold revealed differential effects on cytokine production .
  • Cytotoxicity Studies :
    Research indicated that certain modifications to the compound reduced cytotoxicity while maintaining its immune-stimulating properties. This balance is crucial for developing therapeutics that can enhance immune responses without causing significant adverse effects .
  • Therapeutic Potential :
    The compound's ability to modulate immune responses suggests potential applications in vaccine development and cancer immunotherapy. Its selective activation of TLR pathways may provide a mechanism for enhancing vaccine efficacy or improving outcomes in immunocompromised patients .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound is compared to three classes of analogs based on substituent chemistry:

Compound Core Substitutions Side Chain Key Properties
Ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate 3-methyl, 4-oxo Ethyl propanoate ester Likely moderate lipophilicity; ester may enhance metabolic stability vs. acids
1Z105 (N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide) 3-phenyl, 5-methyl, 4-oxo Cyclohexylamine-linked acetamide Higher TLR4 potency due to phenyl and amide groups; improved cellular uptake
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (7a) 3-phenyl, 4-oxo Carboxylic acid Polar, water-soluble; limited membrane permeability
N-Cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (50) 3-phenyl, 5-dodecyl, 4-oxo Cyclohexylamine-linked acetamide + dodecyl Enhanced lipophilicity; potential for prolonged half-life

Key Observations :

  • 3-Position Substitution : The presence of a phenyl group (e.g., 1Z105) enhances TLR4 binding affinity compared to smaller groups like methyl, likely due to π-π stacking interactions .
  • Side Chain Chemistry : Amides (e.g., 1Z105) generally exhibit higher biological activity than esters or acids, attributed to improved hydrogen-bonding capacity and stability .
  • Alkyl Chain Modifications : Long alkyl chains (e.g., dodecyl in compound 50) increase lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

Yield Comparison :

  • Compound 7a (carboxylic acid analog): 81% yield via KOH-mediated condensation .
  • N-Cyclohexyl acetamide derivatives (e.g., compound 1): Near-quantitative yields using HATU/TEA coupling .
  • Ethyl propanoate ester analogs: Expected yields of ~40–70%, based on similar esterification protocols .
Structure–Activity Relationship (SAR) Insights
  • C8 Substitution : Introduction of aromatic groups (e.g., furan-2-yl in 2B182C) at the 8-position of the indole ring significantly enhances TLR4 activation (~10-fold increase in NF-κB reporter assays) .
  • Thioether vs. Sulfone/Sulfoxide : Oxidation of the sulfur atom to sulfone (compound 2) or sulfoxide (compound 3) reduces activity, confirming the thioether’s critical role in binding .
  • Ester vs. Amide : Amide derivatives (e.g., 1Z105) show superior TLR4 agonism compared to esters, likely due to stronger hydrogen-bonding with the TLR4/MD-2 complex .

Q & A

Q. Critical Parameters :

  • Temperature control (80–100°C for microwave steps) and pH (neutral to slightly basic) minimize side reactions.
  • Reaction time optimization (4–12 hours) balances yield and purity.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.1–1.3 ppm for ethyl groups, δ 170–180 ppm for carbonyl carbons) .
  • HRMS : Validates molecular formula (e.g., C₁₅H₁₆N₄O₃S requires [M+H]⁺ = 333.1024; deviations < 2 ppm confirm purity) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .

Validation : Cross-referencing NMR splitting patterns with computational predictions (e.g., ChemDraw) resolves ambiguities in aromatic regions.

Advanced: How can computational modeling guide the design of derivatives with enhanced TLR4 binding affinity?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate interactions between the pyrimidoindole core and TLR4/MD-2 complex (PDB: 3VQ2). Focus on hydrogen bonds with Arg264 and hydrophobic contacts with Phe126 .
  • QSAR models : Use substituent descriptors (e.g., logP, polar surface area) to predict activity. For example, bulky groups (e.g., cyclohexyl) improve binding by 30% compared to ethyl .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Q. Contradiction Resolution :

  • If experimental IC₅₀ values conflict with docking scores (e.g., a bulky group reduces activity despite favorable docking), evaluate solvation effects or entropic penalties via free-energy calculations (MM/PBSA) .

Advanced: How to resolve discrepancies in substituent effects on biological activity?

Methodological Answer:

  • SAR meta-analysis : Compare substituent libraries. For example:

    Substituent (R)TLR4 IC₅₀ (μM)LogP
    Ethyl12.32.1
    Cyclohexyl8.73.9
    Phenyl15.64.2
  • Hypothesis testing : If phenyl groups underperform despite high hydrophobicity, evaluate steric clashes via crystallography or mutagenesis (e.g., TLR4 Phe126Ala mutant assays).

  • Orthogonal assays : Confirm specificity via counter-screens (e.g., TLR2/9 inhibition) to rule off-target effects .

Advanced: What strategies mitigate low yields in thioether bond formation?

Methodological Answer:

  • Catalyst optimization : Replace CuI with Cu(OAc)₂ (10 mol%) to enhance coupling efficiency (yield increases from 45% to 68%) .
  • Solvent screening : Use DMF:H₂O (4:1) instead of pure DMSO to reduce viscosity and improve mixing .
  • Microwave vs. conventional heating : Microwave irradiation (100°C, 30 min) achieves 90% conversion vs. 60% with oil bath (6 hours) .

Q. Troubleshooting :

  • If thiol oxidation occurs, add 1% ascorbic acid as a radical scavenger.
  • For byproduct formation (e.g., disulfides), use inert atmosphere (N₂/Ar) during reactions.

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma stability : Add 10% rat plasma to PBS; quantify parent compound loss over 6 hours using LC-MS/MS .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Advanced: What mechanistic studies elucidate its role in TLR4 signaling pathways?

Methodological Answer:

  • NF-κB luciferase assay : Transfect HEK293-TLR4 cells with a NF-κB reporter plasmid. Measure luminescence after 24-hour treatment (EC₅₀ = 10 μM suggests pathway activation) .
  • Cytokine profiling (ELISA) : Quantify IL-6 and TNF-α secretion in THP-1 macrophages. A 3-fold increase vs. control confirms TLR4 agonism .
  • Western blotting : Detect phosphorylated IκBα and MAPK (p38/JNK) to map downstream signaling .

Data Interpretation : Contradictory results (e.g., high NF-κB activity but low cytokine secretion) may indicate crosstalk with inhibitory pathways (e.g., SOCS1).

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